molecular formula C22H20F3NO3 B12488286 6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one

6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B12488286
M. Wt: 403.4 g/mol
InChI Key: AGZASBGIZVNSSS-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound with a unique structure that includes methoxy groups, a trifluoromethylphenyl group, and a tetrahydroacridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the acridinone core. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ large-scale reactors and advanced purification techniques to produce the compound efficiently. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule .

Scientific Research Applications

6,7-Dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one is unique due to its tetrahydroacridinone core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C22H20F3NO3

Molecular Weight

403.4 g/mol

IUPAC Name

6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one

InChI

InChI=1S/C22H20F3NO3/c1-28-18-10-13-16(11-19(18)29-2)26-15-8-5-9-17(27)21(15)20(13)12-6-3-4-7-14(12)22(23,24)25/h3-4,6-7,10-11,20,26H,5,8-9H2,1-2H3

InChI Key

AGZASBGIZVNSSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C(F)(F)F)OC

Origin of Product

United States

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